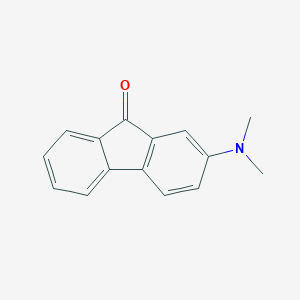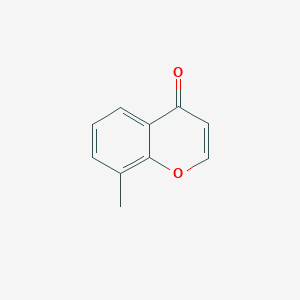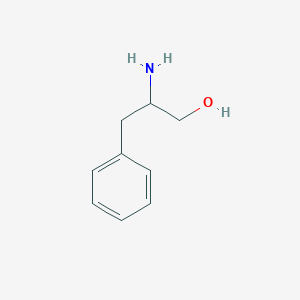
2-Amino-3-fenilpropan-1-ol
Descripción general
Descripción
2-Amino-3-phenylpropan-1-ol is a chiral amino alcohol with the molecular formula C9H13NOThis compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
2-Amino-3-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Mecanismo De Acción
Target of Action
2-Amino-3-phenylpropan-1-ol is a sympathomimetic agent . Its primary targets are the adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .
Mode of Action
This compound is an indirect sympathomimetic . It works by inducing the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This activation leads to various physiological changes associated with the sympathetic nervous system, such as increased heart rate and blood pressure .
Biochemical Pathways
It is known that it can react with substituted salicylaldehydes to form tridentate chiral schiff base ligands . These ligands can form H-bonded chiral supramolecular metal-organic architectures .
Pharmacokinetics
It is known that the compound is a solid at room temperature . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 2-Amino-3-phenylpropan-1-ol’s action are largely dependent on its interaction with adrenergic receptors . By inducing the release of norepinephrine and activating these receptors, it can cause a range of physiological effects, such as vasoconstriction, increased heart rate, and bronchial relaxation .
Action Environment
The action, efficacy, and stability of 2-Amino-3-phenylpropan-1-ol can be influenced by various environmental factors. For instance, it should be stored in a dark place and under an inert atmosphere to maintain its stability . Furthermore, its action and efficacy can be affected by factors such as the patient’s physiological state, the presence of other drugs, and individual genetic variations.
Análisis Bioquímico
Biochemical Properties
2-Amino-3-phenylpropan-1-ol is known to react with substituted salicylaldehydes to form tridentate chiral Schiff base ligands . These ligands can form H-bonded chiral supramolecular metal-organic architectures .
Cellular Effects
It is known that the compound can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .
Molecular Mechanism
It is known to interact with biomolecules through H-bonding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-3-phenylpropan-1-ol using hydrogenation techniques. Another method includes the condensation of benzaldehyde with nitromethane, followed by reduction and hydrolysis .
Industrial Production Methods: In industrial settings, the production of 2-Amino-3-phenylpropan-1-ol often involves the catalytic hydrogenation of nitro compounds. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 2-Amino-3-phenylpropan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Phenylethylamine derivatives.
Substitution: Various substituted phenylpropanol derivatives.
Comparación Con Compuestos Similares
- 2-Amino-1-phenylethanol
- 2-Amino-3-methyl-1-butanol
- 2-Phenylglycinol
- Norephedrine
Comparison: 2-Amino-3-phenylpropan-1-ol is unique due to its specific chiral properties and its ability to form stable complexes with metal ions. Compared to similar compounds, it exhibits higher optical purity and greater versatility in synthetic applications. Its structural similarity to norephedrine also makes it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863121 | |
| Record name | Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-07-6 | |
| Record name | Phenylalaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalaninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16088-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLALANINOL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8L8LX87R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-3-phenylpropan-1-ol in asymmetric synthesis?
A1: 2-Amino-3-phenylpropan-1-ol serves as a valuable chiral building block for synthesizing ligands used in asymmetric catalysis. [, ] In the research presented, it reacts with dibromoalkanes to create chiral pyroolidine- and piperidine-based amino alcohol ligands. [] These ligands, when employed in the presence of diethylzinc, catalyze the enantioselective addition to aryl aldehydes, yielding chiral alcohols. [] This enantioselective addition is crucial in synthesizing various pharmaceutical compounds and fine chemicals where chirality plays a significant role.
Q2: Can you provide an example of a specific application of a compound derived from 2-Amino-3-phenylpropan-1-ol?
A2: One example is the synthesis of (1S,4R)-N-[(S)-2-Hydroxy-1-phenylethyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide. [] This compound is obtained by reacting (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride with (S)-2-Amino-3-phenylpropan-1-ol. [] While the specific applications of this resulting compound aren't detailed in the provided abstract, its synthesis highlights how 2-Amino-3-phenylpropan-1-ol can be used to create more complex molecules with potential biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
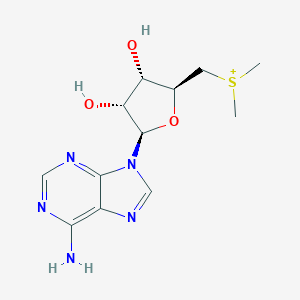


![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
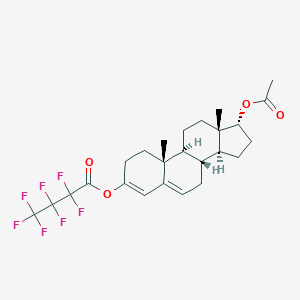
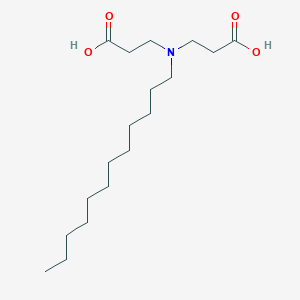
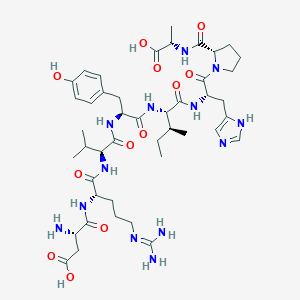
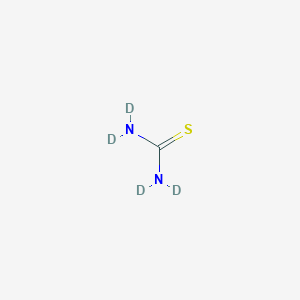
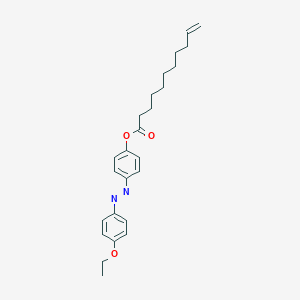
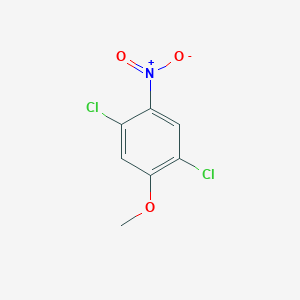
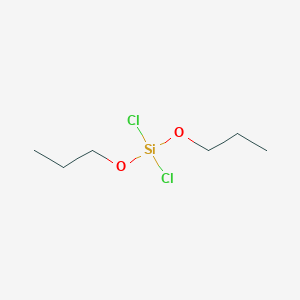
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
